molecular formula C17H13N3O4 B11168478 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide

Cat. No.: B11168478
M. Wt: 323.30 g/mol
InChI Key: YNRMNCOPBZOFJR-UHFFFAOYSA-N
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Description

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide is a complex organic compound with a unique structure that includes an isoindole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide typically involves the reaction of phthalimide with glycine methyl ester under basic conditions to form the intermediate compound, which is then further reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • N-Phthalyl-DL-alanine
  • 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)propanoyl chloride

Uniqueness

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide is unique due to its specific structure, which includes both an isoindole ring and a benzamide group.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide

InChI

InChI=1S/C17H13N3O4/c18-15(22)12-7-3-4-8-13(12)19-14(21)9-20-16(23)10-5-1-2-6-11(10)17(20)24/h1-8H,9H2,(H2,18,22)(H,19,21)

InChI Key

YNRMNCOPBZOFJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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